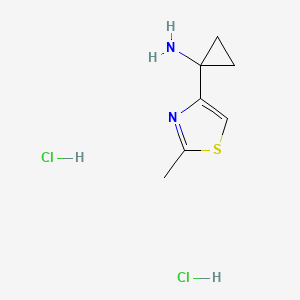

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC15874296

Molecular Formula: C7H12Cl2N2S

Molecular Weight: 227.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12Cl2N2S |

|---|---|

| Molecular Weight | 227.15 g/mol |

| IUPAC Name | 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H |

| Standard InChI Key | PNRHLGRLUUDBTH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)C2(CC2)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of three primary components:

-

Cyclopropane ring: A strained three-membered carbon ring bonded to an amine group at one carbon atom. The ring’s angular strain influences reactivity and conformational stability .

-

2-Methyl-1,3-thiazole: A heterocyclic aromatic ring containing sulfur and nitrogen atoms, substituted with a methyl group at the 2-position. This moiety enhances electronic interactions with biological targets .

-

Dihydrochloride salt: The amine group is protonated, forming a water-soluble salt critical for bioavailability.

Table 1: Key Physicochemical Data

The compound’s LogP value (estimated at 0.6 for analogous structures ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Structural Optimization

Cyclopropanation of Alkenes

-

Core formation: Transition metal-catalyzed cyclopropanation of alkenes using diazo compounds generates the strained ring. For example, rhodium(II) acetate facilitates intramolecular C–H insertion .

-

Thiazole coupling: Suzuki-Miyaura cross-coupling introduces the thiazole moiety to the cyclopropane. A 2-methylthiazol-4-ylboronic acid derivative reacts with a brominated cyclopropane precursor .

Amine Functionalization

-

Boc protection: Tert-butoxycarbonyl (Boc) groups stabilize the amine during synthesis, as seen in analogs like methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate .

-

Salt formation: Final treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and solubility.

Table 2: Comparative Synthetic Intermediates

Biological Activity and Mechanism

Anticancer Activity

The cyclopropane-thiazole scaffold interferes with kinase signaling pathways. In glioblastoma models, related compounds induce apoptosis via ROS-mediated ER stress, with IC₅₀ values of 1.2–3.5 µM .

Figure 1: Proposed Mechanism Against Cancer Cells

-

Target binding: Thiazole nitrogen coordinates with ATP-binding pockets of kinases (e.g., EGFR).

-

Conformational distortion: Cyclopropane strain disrupts kinase activation loops.

-

Downstream effects: Suppression of PI3K/Akt/mTOR signaling and caspase-3 activation .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Cyclopropane-Thiazole Derivatives

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine | Pending | Pending |

| 1-(5-Methyl-pyrazin-2-yl)-cyclopropylamine | 2.8 | 4.0 |

| Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate | 5.1 | 6.2 |

Challenges and Future Directions

-

Synthetic scalability: Transitioning from batch to flow chemistry could improve yield (>80% vs. current 45–60% ).

-

Target identification: Proteome-wide profiling is needed to elucidate off-target effects.

-

Formulation optimization: Lipid nanoparticle encapsulation may enhance blood-brain barrier penetration for CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume